Aluminum chloride oxide

Descripción general

Descripción

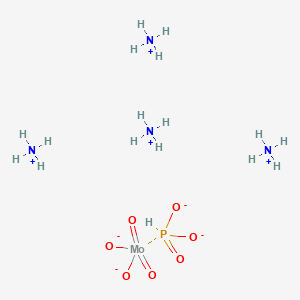

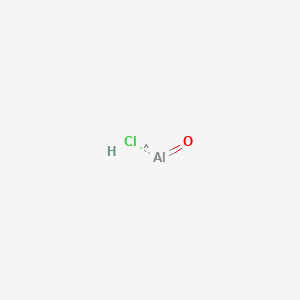

Aluminum chloride oxide, also known as Aluminum (III) chloride oxide, is an inorganic compound . It is often referred to as Aluminum trichloride . The molecular formula of Aluminum Chloride Oxide is AlClO . The average mass of Aluminum Chloride Oxide is 78.434 Da .

Synthesis Analysis

Aluminum Chloride is typically manufactured through the exothermic reaction of aluminum metal with chlorine or hydrochloric acid . The chemical reaction can be expressed as follows: 2Al + 6HCl -> 2AlCl3 + 3H2 . This reaction produces hydrogen gas and aluminum chloride . Large-scale production often involves the use of chlorine, which results in a purer product .

Molecular Structure Analysis

Each unit of Aluminum Chloride consists of one atom of aluminum and three atoms of chlorine . The molecular shape of Aluminum Chloride is trigonal planar .

Chemical Reactions Analysis

Aluminum Chloride is a Lewis acid . Lewis acids are compounds that can accept an electron pair, which allows Aluminum Chloride to act as a catalyst in many chemical reactions . In its anhydrous (without water) form, it is a powerful dehydrating agent . It is also deliquescent, meaning it can absorb water from the atmosphere and dissolve in it .

Physical And Chemical Properties Analysis

Aluminum Chloride appears as a white or pale yellow solid, depending on its purity . It is soluble in water, hydrogen chloride, ethanol, chloroform, and carbon tetrachloride . It is slightly soluble in benzene . It is a silvery-white powder but sometimes turns yellow if it is contaminated by ferric chloride . It tends to absorb water easily (hygroscopic) to form monohydrate or hexahydrate .

Aplicaciones Científicas De Investigación

Corrosion and Passivation of Aluminium Alloys : Aluminium and its alloys show passivation in nitric acid solutions, with the presence of chloride ions impacting the passivation process and corrosion resistance (Al-Kharafi & Badawy, 1995).

Impact on Human Intestinal Cells : Research on human intestinal cell lines shows that particulate forms of Aluminum, including the oxide, are taken up by cells, affecting oxidative stress pathways and metal homeostasis, which highlights its potential impact on human health (Sieg et al., 2018).

Oxide Film Chemistry and Corrosion Resistance : The chemical composition of oxide films on aluminium surfaces, including those containing AlO(OH), influences their corrosion resistance, especially in acidic chloride solutions (Lee & Pyun, 1995).

Toxicity Studies : Aluminium chloride shows neurotoxic effects in rats, leading to cognitive deficits and neuropsychiatric disturbances. This underscores its significant impact on brain health (Liaquat et al., 2019).

Anodic Aluminum Oxide (AAO) Membranes : These membranes have applications in nanotechnology, including as templates for nanomaterials and devices, and in biological/chemical sensors, highlighting its versatility in material science (Poinern et al., 2011).

Anodizing Process of Aluminium : The study on the anodizing process of aluminium, including the use of sodium chloride in the electrolyte, provides insights into optimizing the formation of anodic aluminium oxide layers (Vagaská et al., 2016).

Aluminium Anode in Ionic Liquid Electrolyte : Aluminum with a thin oxide film serves as an effective anode in aluminum-ion batteries, offering high capacity and stable performance (Choi et al., 2017).

Bibliometric Analysis in Biomedical Applications : Aluminium oxide nanoparticles, including in biomedical applications, have been extensively studied, indicating their broad applicability in this field (Rufaida & Nandiyanto, 2022).

Aluminium Corrosion and Energy Transfer : The dissolution of aluminum, especially in chloride solution, involves complex energy transfer processes, which are crucial for understanding corrosion mechanisms (Foley & Nguyen, 1982).

Adsorption of Ions on Aluminum : Studies on the adsorption of sulfate and chloride ions on aluminum help in understanding the interactions at the passive films on aluminum surfaces (Kolics et al., 1998).

Mecanismo De Acción

Safety and Hazards

Aluminum Chloride is classified as a hazardous substance and can cause severe burns and eye damage . Therefore, it should be handled with care, using appropriate personal protective equipment . When combined with water or when inhaled, it can result in harmful effects . It is hygroscopic, meaning it absorbs moisture from the air, which can lead to the release of heat and corrosive hydrochloric acid .

Direcciones Futuras

The Chloride process, which involves the use of Aluminum Chloride, is being reassessed for its potential for development as efficient production of high-purity aluminum in moderate amounts rather than as a large-scale technology and an alternative to the Bayer–Hall—Héroult cycle . This process has the potential to be more energy-efficient and have a lower carbon footprint compared to the traditional Hall–Héroult process .

Propiedades

InChI |

InChI=1S/Al.ClH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNDFNHIBULHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065549 | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum chloride oxide | |

CAS RN |

13596-11-7 | |

| Record name | Aluminum chloride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum chloride oxide (AlClO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium chloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.